
3-Chlorobenzylamine
Overview
Description
3-Chlorobenzylamine (IUPAC name: 1-(3-chlorophenyl)methanamine) is a benzylamine derivative with a chlorine substituent at the meta position of the aromatic ring. Its molecular formula is C₇H₈ClN, with an average molecular weight of 141.60 g/mol and a CAS Registry Number of 4152-90-3 . The compound is characterized by a primary amine group attached to a chlorinated benzene ring, which confers moderate reactivity and solubility in organic solvents.
This compound is widely used as a building block in synthetic organic chemistry and pharmaceutical research. For example, it serves as a precursor in the synthesis of quinazoline derivatives (e.g., N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine), which exhibit anticancer and neuroprotective properties . It is also employed in reductive amination reactions to produce secondary amines, such as N-(3-chlorobenzyl)butan-1-amine, under catalytic hydrogenation conditions .
Preparation Methods
Gabriel Synthesis via Phthalimide Intermediate
This two-step method involves alkylation of potassium phthalimide followed by cleavage of the phthalimide group.
Procedure:
-
Alkylation :
-
Cleavage :
Data:
Step | Yield | Conditions | By-Products |
---|---|---|---|
Alkylation | 85% | 120°C, 6 hours in DMF | Unreacted phthalimide |
Cleavage | 73% | Hydrazine hydrate, reflux | Phthalhydrazide |
Advantages : High purity, scalable.
Limitations : Requires toxic hydrazine and generates phthalic acid waste .
Reductive Amination of 3-Chlorobenzaldehyde
Sodium triacetoxyborohydride (STAB) enables direct reductive amination under mild conditions .
Procedure:
-
Condense 3-chlorobenzaldehyde with ammonia or a primary amine in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Reduce the imine intermediate with STAB at room temperature.
Example:
-
Substrates : 3-Chlorobenzaldehyde + ammonium acetate
-
Reductant : STAB (2 equiv.)
-
Solvent : DCE with 1% acetic acid
Advantages : Functional group tolerance (esters, nitriles), minimal by-products .
Limitations : Cost of STAB for large-scale applications.
Hypochlorination of Allyl Quaternary Ammonium Salts
A niche method involving chlorination of allyltrimethylammonium chloride .
Procedure:
-
Synthesize allyltrimethylammonium chloride from allyl chloride and trimethylamine.
-
Treat with chlorine gas at 25–40°C to form 3-chloro-2-hydroxypropyltrimethylammonium chloride.
Data:
Parameter | Value |
---|---|
Chlorine stoichiometry | 1.1–1.3 mol per mole |
Reaction temperature | 35–40°C |
Yield | 65–70% |
Advantages : Utilizes simple precursors.
Limitations : By-product formation (e.g., 2,3-dichloropropyl derivatives) .
Catalytic Reduction of 3-Chlorobenzonitrile
Direct reduction of nitriles using sodium borohydride and copper nanoparticles .
Procedure:
-
Suspend 3-chlorobenzonitrile in ethanol/water.
-
Add Cu nanoparticles (5–10 mol%) and NaBH₄ (3 equiv.).
Data:
Catalyst | Solvent | Temperature | Yield |
---|---|---|---|
Cu NPs | EtOH/H₂O | 60°C | 78% |
Advantages : Avoids harsh conditions.
Limitations : Requires specialized catalysts and longer reaction times .
Ammonolysis of 3-Chlorobenzyl Halides
A scalable industrial route using 3-chlorobenzyl chloride and ammonia .
Procedure:
-
React 3-chlorobenzyl chloride with aqueous ammonia (7–15%) and benzaldehyde (side-reaction inhibitor) at 70–75°C for 4 hours .
-
Separate the oil phase and treat with HCl to form the hydrochloride salt.
Optimization:
-
Benzaldehyde : 1–2 mol per mole halide suppresses dibenzylamine formation .
-
Ammonia : 4–10 mol per mole halide ensures complete conversion .
Data:
Parameter | Value |
---|---|
Yield | 73% |
Purity | >98% |
Advantages : Cost-effective, high throughput.
Limitations : Requires careful control to minimize polyalkylation .
Sandmeyer Reaction from 3-Amino Derivatives
A multi-step synthesis starting from iminodibenzyl .
Procedure:
-
Acetylate iminodibenzyl with acetic anhydride/perchloric acid.
-
Nitrate to form 3-nitro-N-acetyliminodibenzyl.
-
Reduce nitro group to amine with Fe/HCl.
Data:
Step | Yield | Key Reagents |
---|---|---|
Acetylation | 85% | Acetic anhydride, HClO₄ |
Diazotization | 70% | NaNO₂, CuCl |
Advantages : Applicable to complex substrates.
Limitations : Low overall yield (≈50%) and hazardous reagents .
Comparative Analysis of Methods
Method | Yield | Scalability | Cost | Sustainability |
---|---|---|---|---|
Gabriel Synthesis | 73% | High | Moderate | Low (waste) |
Reductive Amination | 89% | Moderate | High | Medium |
Ammonolysis | 73% | High | Low | Medium |
Nitrile Reduction | 78% | Low | High | High |
Sandmeyer Reaction | 50% | Low | High | Low |
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzylamine undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the conversion of 3-chlorobenzaldehyde to this compound using a reducing agent like sodium triacetoxyborohydride.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Reductive Amination: Sodium triacetoxyborohydride, ammonium formate, and a suitable solvent like methanol.
Substitution Reactions: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Reductive Amination: this compound.
Substitution Reactions: Products depend on the nucleophile used, such as 3-aminobenzylamine or 3-hydroxybenzylamine.
Scientific Research Applications
Medicinal Chemistry
3-Chlorobenzylamine serves as a precursor in the synthesis of various pharmaceutical compounds. Notably, it has been used in the development of:
- N-(3-chlorobenzyl) toluene-p-sulphonamide : This compound exhibits antibacterial properties and is synthesized using this compound as a key starting material .
Case Study: Inhibitory Activity Against Monoamine Oxidase
Research has demonstrated that derivatives of this compound can exhibit potent inhibitory activity against monoamine oxidase (MAO), an enzyme linked to various neurological disorders. For instance, studies have shown that modifications to the amine structure can enhance selectivity and potency against MAO-A and MAO-B isoforms .
Materials Science
In materials science, this compound is utilized in the construction of advanced materials:
- Perovskite Solar Cells : A recent study highlighted the use of this compound in constructing a two-dimensional passivation layer on perovskites. This application enhances the efficiency and stability of solar cells, showcasing its potential in renewable energy technologies .
Chemical Synthesis
The compound is also valuable in synthetic organic chemistry:
- Synthesis of Amine Derivatives : this compound can undergo various reactions to form amine derivatives that are useful in synthesizing complex organic molecules. It has been employed in reactions with electrophiles like 1-chloro-2,4-dinitrobenzene, demonstrating its utility as a nucleophile .
Table: Summary of Applications
Application Area | Specific Uses | Key Findings/Notes |
---|---|---|
Medicinal Chemistry | Synthesis of antibacterial agents | N-(3-chlorobenzyl) toluene-p-sulphonamide |
MAO inhibitors | Potent activity against MAO-A and MAO-B isoforms | |
Materials Science | Perovskite solar cells | Enhances efficiency and stability |
Chemical Synthesis | Formation of amine derivatives | Reacts with electrophiles for complex synthesis |
Mechanism of Action
The mechanism of action of 3-chlorobenzylamine involves its interaction with specific molecular targets. For example, in the synthesis of enzyme inhibitors, this compound acts as a substrate that binds to the active site of the enzyme, thereby inhibiting its activity . The exact pathways and molecular targets depend on the specific application and derivative of this compound .
Comparison with Similar Compounds
The structural and functional properties of 3-chlorobenzylamine can be better understood through comparisons with substituted benzylamine derivatives. Key differences arise from variations in substituent type, position, and electronic effects, which influence reactivity, solubility, and biological activity.
Structural and Functional Comparisons
The table below summarizes critical data for this compound and related compounds:
Key Findings from Comparative Studies
Substituent Position and Reactivity :
- The meta -chlorine in this compound induces steric hindrance and electronic effects that reduce its reactivity in nucleophilic substitution reactions compared to para -bromo (4-bromobenzylamine), where bromine’s stronger leaving-group ability enhances reactivity .
- 4-Methoxybenzylamine exhibits lower reactivity due to the electron-donating methoxy group, which deactivates the aromatic ring but improves solubility in polar solvents .
Biological Activity: The 3-chlorophenylmethyl group in this compound enhances binding affinity to molecular targets such as kinase enzymes, making it valuable in anticancer drug development .
Synthetic Utility: this compound is preferred over 4-chlorobenzylamine in coupling reactions (e.g., with pyridinone carboxylic acids) due to better regioselectivity in forming amide bonds .
Biological Activity
3-Chlorobenzylamine (C7H8ClN) is an organic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C7H8ClN |
Molecular Weight | 141.6 g/mol |
Melting Point | 97-98 °C |
Boiling Point | 110-112 °C (at 17 mmHg) |
Density | 1.159 g/mL at 25 °C |
Flash Point | 209 °C |
This compound appears as a clear colorless to faint yellow liquid and is soluble in organic solvents, making it suitable for various synthetic applications in pharmaceuticals and agrochemicals .
Synthesis
This compound can be synthesized through various methods, including:
- Ullmann Reaction : Involves the coupling of chlorobenzoic acid with aniline derivatives in the presence of copper catalysts under high temperatures .
- Reductive Amination : Often used in the synthesis of more complex organic compounds, including dihydroquinolones, which have shown significant biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. For instance, it has been evaluated against various strains of bacteria and fungi. The minimum inhibitory concentrations (MIC) for different pathogens are summarized below:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 6.3 |
Escherichia coli | 12.5 |
Candida albicans | 25 |
These findings suggest that this compound may serve as a potent antibacterial and antifungal agent .
Cytotoxicity
The cytotoxic effects of this compound have also been studied using Artemia salina as a model organism. The results indicate varying levels of cytotoxicity, with LC50 values demonstrating its potential as a cytotoxic agent:
Compound | LC50 (µg/mL) |
---|---|
This compound | >1000 |
Reference Compound | <1000 |
This suggests that while it exhibits some cytotoxic properties, it may be less toxic than other tested compounds .
Neuropharmacological Effects
Recent studies have explored the role of this compound as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Kinetic studies revealed that derivatives of this compound can act as mixed or non-competitive inhibitors of AChE, showing potential for developing treatments targeting cognitive decline .
Case Studies
- Acridine Derivatives : A study synthesized novel acridine derivatives using this compound, demonstrating their efficacy as dual inhibitors against specific biological targets. The compounds showed promising results in inhibiting cancer cell proliferation .
- Dihydroquinolone Synthesis : In another investigation, derivatives synthesized from this compound were tested for nitric oxide synthase inhibition, highlighting their potential therapeutic applications in cardiovascular diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-chlorobenzylamine in academic research?
- Methodological Answer : this compound is synthesized via coupling reactions using reagents such as BTFFH (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane, followed by reaction with amine precursors under controlled temperatures (e.g., 80°C for 16 hours). Yields typically range from 43% to 81%, depending on purification techniques . Key steps include monitoring reaction progress via TLC and isolating the product via column chromatography.
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d6) shows peaks at δ 9.05 (m, 1H), 7.85 (m, 2H), and 4.47 (m, 2H), while ¹³C NMR confirms carbonyl (δ 166.62) and aromatic carbons .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : ESI+ mode detects the molecular ion peak at m/z 343 (M + H)+ .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection ensures ≥98% purity .
Q. What are the regulatory identifiers and safety considerations for this compound?
- Methodological Answer : The CAS registry number is 2051-61-8 (EU EC number: 218-126-1) . Safety protocols include:
- Handling in fume hoods with nitrile gloves and lab coats.
- Avoiding inhalation or skin contact, as per OSHA HCS guidelines .
- Disposing waste via certified hazardous waste contractors to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions arise due to solvent effects, impurities, or isomerism. Strategies include:
- Cross-Validation : Compare NMR data with X-ray crystallography (e.g., CCDC-deposited structures) to confirm bond angles and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks .
- Contradiction Analysis Frameworks : Apply iterative hypothesis testing (e.g., identifying over-constrained variables in synthetic pathways) .
Q. What role does this compound play in structure-activity relationship (SAR) studies?
- Methodological Answer : As a scaffold in drug discovery, its chlorine substituent enhances lipophilicity and receptor binding. For example:
- In FFA2 receptor antagonism, this compound derivatives exhibit pIC₅₀ values of ~6.65 in [³⁵S]GTPγS assays, outperforming non-halogenated analogs .
- Comparative SAR studies with 4-chlorobenzylamine (CAS 619-56-7) reveal steric effects on β-cell protection against ER stress .
Q. How to design experiments assessing this compound’s biological activity?
- Methodological Answer :
- In Vitro Assays : Use pancreatic β-cell models to evaluate ER stress mitigation via Western blotting (e.g., CHOP protein downregulation) .
- Receptor Binding Studies : Employ [³⁵S]GTPγS incorporation assays in Flp-In T-Rex 293 cells to quantify Gi-coupled receptor activity .
- Dose-Response Curves : Optimize concentrations (e.g., 1–100 µM) to avoid cytotoxicity, validated via MTT assays .
Q. What are best practices for reproducing literature-based synthesis of this compound derivatives?
- Methodological Answer :
- Stepwise Validation : Replicate general procedures (e.g., reaction times, solvent ratios) from primary literature .
- Data Reproducibility : Address over-constraining in reaction simulations by adjusting variables (e.g., temperature gradients, catalyst loading) .
- Collaborative Verification : Share NMR raw data (e.g., via Zenodo) to enable peer validation of spectral assignments .
Properties
IUPAC Name |
(3-chlorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFPYGGTDAYECS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063323 | |
Record name | Benzenemethanamine, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4152-90-3 | |
Record name | 3-Chlorobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4152-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004152903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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